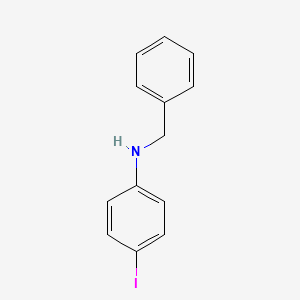

N-Benzyl-4-iodoaniline

Overview

Description

N-Benzyl-4-iodoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and an iodine atom attached to the para position of the aniline ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Amination: One common method for synthesizing N-Benzyl-4-iodoaniline involves the palladium-catalyzed amination of 4-iodoaniline with benzylamine.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-iodoaniline with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-Benzyl-4-iodoaniline can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, where the aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Benzyl-4-iodoaniline derivatives have shown potential as anticancer agents. For instance, studies indicate that iodinated anilines can enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability and targeting capabilities. The structural modifications in this compound allow for the development of compounds with improved selectivity and potency against various cancer cell lines, including breast and liver cancers .

Neuropharmacology

Research has demonstrated that derivatives of this compound exhibit significant brain activity, which is crucial for developing drugs targeting neurodegenerative diseases. The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for further studies in neuropharmacology .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as an important intermediate in various cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. These reactions are pivotal for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The iodo group facilitates these reactions by acting as a leaving group, enhancing the reactivity of the compound in coupling processes .

Synthesis of Indole Derivatives

The compound is also utilized in the synthesis of indole derivatives through heteroannulation reactions. For example, this compound can be transformed into multi-substituted indoles via sequential reactions, which are valuable in developing new pharmaceuticals .

Material Science

Dye Synthesis

this compound is used as a precursor for synthesizing azo dyes and other colorants. Its reactivity allows it to participate in diazotization reactions, leading to the formation of various dyes that are employed in textiles and other industries .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study investigated the effects of this compound derivatives on HepG2 liver cancer cells. Compounds were synthesized and evaluated for cytotoxicity using MTT assays. Results indicated that certain derivatives exhibited IC50 values below 5 μM, demonstrating significant anticancer potential .

Case Study 2: Neuropharmacological Properties

In vivo studies assessed the ability of this compound to penetrate the blood-brain barrier using radiolabeled compounds. The results showed that modifications to the benzyl group significantly increased brain uptake compared to non-iodinated analogs, suggesting its utility in developing neuroactive drugs .

Mechanism of Action

The mechanism of action of N-Benzyl-4-iodoaniline involves its interaction with various molecular targets and pathways. The benzyl group and the iodine atom can influence the compound’s reactivity and binding affinity to different enzymes and receptors. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

2-Iodoaniline: Similar in structure but with the iodine atom at the ortho position.

4-Iodoaniline: Lacks the benzyl group but has the iodine atom at the para position.

N-Benzyl-2-iodoaniline: Similar to N-Benzyl-4-iodoaniline but with the iodine atom at the ortho position.

Uniqueness: this compound is unique due to the combination of the benzyl group and the iodine atom at the para position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-Benzyl-4-iodoaniline is an aromatic amine that has garnered attention in various biological and medicinal research fields. This compound, characterized by its iodine substitution at the para position of the aniline ring, exhibits a range of biological activities that make it a subject of interest for drug development and other therapeutic applications.

This compound (C₁₃H₁₂IN) features a benzyl group attached to a 4-iodoaniline structure. The presence of the iodine atom contributes to its reactivity, allowing it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic attacks. The molecular weight of this compound is approximately 305.14 g/mol.

Target Interactions

This compound may interact with several biological targets due to its structure. The iodine atom can facilitate binding with proteins or enzymes, potentially influencing their activity. Anilines generally can undergo electrophilic substitution reactions, which can modify their interactions with biological systems.

Biochemical Pathways

The compound can participate in various biochemical pathways, particularly those involving aromatic amines. Its metabolism may involve conjugation or oxidation processes, resulting in different metabolites that could exhibit distinct biological activities.

Pharmacological Studies

Research has indicated that this compound possesses potential pharmacological properties, including:

- Antimicrobial Activity : Some studies have shown that derivatives of iodinated anilines exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit the growth of bacteria and fungi .

- Cytotoxic Effects : In vitro studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. This has implications for its potential use as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Antimycobacterial Evaluation : A study synthesized a series of compounds related to this compound and evaluated their efficacy against Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs .

- Brain Activity Studies : Research involving iodinated anilines has shown that certain derivatives demonstrate significant brain uptake, indicating potential applications in neuropharmacology. For example, variations in substitution patterns were found to affect brain-to-blood activity ratios significantly .

- Enzyme Inhibition : Investigations into related compounds have revealed their potential as inhibitors of carbonic anhydrase II, an enzyme crucial for regulating physiological processes such as acid-base balance. This suggests that this compound could also exhibit similar enzyme-inhibitory properties.

Summary of Biological Activities

Properties

IUPAC Name |

N-benzyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJKIYWSQACLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565843 | |

| Record name | N-Benzyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-49-6 | |

| Record name | N-Benzyl-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.